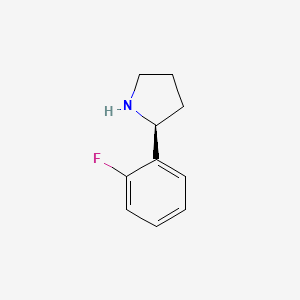

(s)-2-(2-Fluorophenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Asymmetric Synthesis and Organic Transformations

Chiral pyrrolidine scaffolds are of paramount importance in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. mdpi.com These scaffolds are integral components of many organocatalysts, which are small organic molecules that can accelerate chemical reactions and control their stereochemical outcome. mdpi.commdpi.com Proline and its derivatives, for instance, are well-known pyrrolidine-based organocatalysts that effectively promote a variety of transformations, including aldol (B89426) and Michael reactions. mdpi.commdpi.com

The rigid, non-planar structure of the pyrrolidine ring, often described as having a "pseudorotation," allows for a high degree of stereochemical control. nih.govnih.gov This three-dimensional architecture is crucial for creating well-defined chiral environments that can differentiate between enantiomeric transition states, leading to high levels of enantioselectivity in chemical reactions. mdpi.com Furthermore, the pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its ability to explore three-dimensional space due to its sp³-hybridized carbons makes it an attractive framework for designing new drug candidates. nih.govnih.gov

The versatility of the pyrrolidine ring allows for extensive functionalization at various positions, enabling the fine-tuning of its steric and electronic properties. acs.org This adaptability has led to the development of a wide range of chiral pyrrolidine-based ligands for transition metal catalysis and highly effective organocatalysts for a multitude of organic transformations. nih.govmdpi.com The synthesis of these substituted chiral pyrrolidines is a major focus of research, with numerous strategies developed for their asymmetric construction. mdpi.comacs.org

Influence of Fluorine Substitution on Molecular Properties and Reactivity in Chiral Systems

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govrsc.org Fluorine is the most electronegative element, and its substitution for hydrogen can significantly impact a molecule's polarity, pKa, and conformational preferences. nih.govrsc.org In the context of chiral systems, fluorine substitution can be a powerful tool for modulating reactivity and selectivity. rsc.org

The strong carbon-fluorine (C-F) bond, the strongest in organic chemistry, can enhance the thermal and metabolic stability of a molecule. nih.govacs.org In chiral catalysts, the strategic placement of fluorine atoms can influence the electronic properties of the catalytic center, potentially leading to enhanced activity and enantioselectivity. acs.org For example, the introduction of fluorine can create unique non-covalent interactions, such as C-H···F hydrogen bonds, which can play a crucial role in chiral recognition and the stabilization of specific transition states. rsc.org

Fluorine substitution can also affect the lipophilicity of a molecule, which is a critical parameter in drug design. nih.gov Furthermore, the substitution of fluorine can alter the conformation of a molecule, which can have a profound impact on its interaction with biological targets or its performance as a chiral catalyst. rsc.orgnih.gov

Overview of (S)-2-(2-Fluorophenyl)pyrrolidine within Contemporary Chiral Fluorinated Pyrrolidine Research

This compound is a specific chiral fluorinated pyrrolidine that has garnered attention in chemical research. It belongs to a class of compounds that combine the advantageous structural features of the pyrrolidine scaffold with the unique properties imparted by fluorine substitution. nih.govscilit.com The presence of the 2-fluorophenyl group at the 2-position of the pyrrolidine ring introduces both steric bulk and specific electronic effects, making it a valuable building block and ligand in asymmetric synthesis.

Research into fluorinated pyrrolidines, including structures like this compound, is driven by the potential to develop novel catalysts and therapeutic agents with improved properties. nih.govscilit.com For instance, fluorinated pyrrolidine derivatives have been investigated as selective inhibitors of carbonic anhydrase, demonstrating the potential of this class of compounds in medicinal chemistry. nih.gov The synthesis of such compounds often involves multi-step sequences, and the development of efficient and stereoselective synthetic routes is an active area of investigation. nih.govgoogle.com The (S)-enantiomer, in particular, is a specific stereoisomer that can be used to probe chiral interactions and as a starting material for the synthesis of more complex chiral molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₂FN nih.gov |

| Molecular Weight | 165.21 g/mol nih.gov |

| Chirality | (S)-enantiomer |

| CAS Number | 1210859-27-0 (hydrochloride) nextpeptide.com |

| Appearance | Liquid (for the free base) wikipedia.org |

| Key Structural Features | Pyrrolidine ring, 2-fluorophenyl group at C2 |

Properties

IUPAC Name |

(2S)-2-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJCVVKIBLHAGW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of S 2 2 Fluorophenyl Pyrrolidine in Asymmetric Catalysis

Organocatalytic Applications

(S)-2-(2-Fluorophenyl)pyrrolidine serves as a precursor for sophisticated organocatalysts that utilize enamine catalysis to achieve high levels of stereoselectivity. In this mode of activation, the secondary amine of the pyrrolidine (B122466) moiety condenses with a carbonyl compound, typically an aldehyde or a ketone, to form a nucleophilic enamine intermediate. The inherent chirality of the pyrrolidine scaffold, originating from the (S)-configuration at the C2 position, effectively directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product.

The presence of the 2-fluorophenyl group at the C2 position of the pyrrolidine ring can influence the catalyst's activity and selectivity through steric and electronic effects. While direct applications of unmodified this compound as an enamine catalyst are not extensively documented, its derivatives, particularly those functionalized at the nitrogen atom or other positions of the pyrrolidine ring, are instrumental in a range of stereoselective transformations. These modifications are often crucial for fine-tuning the catalyst's reactivity and enhancing the stereochemical outcome of the reaction. For instance, the reduction of enamines derived from pyroglutamic acid, a related pyrrolidine structure, has been shown to be a viable method for the diastereoselective synthesis of 2,5-disubstituted pyrrolidines, highlighting the synthetic utility of enamine intermediates in creating complex chiral structures. rsc.org

In addition to enamine catalysis, organocatalysts derived from this compound are effective in promoting reactions through iminium ion catalysis. This activation mode is particularly relevant for the asymmetric functionalization of α,β-unsaturated carbonyl compounds. The secondary amine of the catalyst reacts with the α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, enhancing its electrophilicity at the β-position.

The stereocenter at the C2 position of the pyrrolidine ring, bearing the 2-fluorophenyl group, effectively shields one of the enantiotopic faces of the iminium ion. This steric hindrance directs the nucleophilic attack to the opposite face, thereby controlling the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond. The stability and reactivity of these iminium ions have been the subject of computational studies, which indicate that conjugation with double bonds increases the relative stability of the corresponding iminium ions. magtech.com.cn While specific data for this compound in this context is limited, the general principles of iminium ion catalysis are well-established for a wide range of pyrrolidine-based catalysts.

Hydrogen bonding plays a crucial role in the activation and stereodifferentiation steps of many reactions catalyzed by derivatives of this compound. nih.govnih.gov Often, the pyrrolidine scaffold is further functionalized with a hydrogen-bond donor group, such as a urea, thiourea, or squaramide moiety, creating a bifunctional catalyst. nih.gov These groups can activate the electrophile and orient it in the transition state through a network of non-covalent interactions. nih.govnih.gov

A study exploring the structure-function relationships of aryl pyrrolidine-based hydrogen-bond donors highlighted the cooperative nature of these interactions. nih.gov For instance, in an aldol (B89426) addition, a 4-fluorophenyl squaramide pyrrolidine catalyst was evaluated. The study revealed that the enantioselectivity is highly dependent on the nature of the hydrogen-bond donor and the substitution on the pyrrolidine ring. nih.gov While the 4-fluorophenyl squaramide derivative gave a modest enantiomeric excess of 30% in the evaluated aldol reaction, this data underscores the direct influence of the fluorinated phenyl ring on the catalytic outcome. nih.gov The interplay between the pyrrolidine structure and the hydrogen-bonding unit is critical for achieving high levels of stereocontrol. nih.govrsc.org

Table 1: Performance of a 4-Fluorophenyl Pyrrolidine-Based Squaramide Catalyst in an Aldol Addition nih.gov

| Catalyst Type | Enantiomeric Excess (ee) |

| 4-Fluorophenyl Squaramide | 30% |

This table is based on data for a closely related derivative and serves to illustrate the principles discussed.

The conjugate addition of nucleophiles to α,β-unsaturated compounds, known as the Michael addition, is a powerful tool for carbon-carbon bond formation. Organocatalysts derived from this compound are well-suited for catalyzing asymmetric Michael additions. These reactions often proceed via the aforementioned enamine or iminium ion activation modes.

For example, novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to be highly efficient in the asymmetric Michael addition of carbonyl compounds to nitroolefins. rsc.org These catalysts can achieve high yields and excellent stereoselectivities (up to 98:2 dr and 99% ee). rsc.org While these specific catalysts were not this compound itself, the results demonstrate the potential of the pyrrolidine scaffold in this transformation. The strategic placement of substituents on the pyrrolidine ring, such as a sulfoxide (B87167) moiety, has been shown to furnish γ-nitro carbonyl compounds in high yields and with excellent stereoselectivity without the need for additives. researchgate.net Furthermore, the use of prolinamides derived from pyrrolidine in the enantioselective Michael addition of aldehydes to nitrostyrenes has been investigated, showing that the substitution pattern on the amide moiety is crucial for catalytic performance. mdpi.comnih.gov

Table 2: Representative Results for Asymmetric Michael Additions Catalyzed by Pyrrolidine Derivatives rsc.org

| Aldehyde | Nitroolefin | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Propanal | β-Nitrostyrene | 95:5 | 95% |

| Butanal | (E)-1-nitro-2-phenylethene | 98:2 | 97% |

| Cyclohexanone | β-Nitrostyrene | 90:10 | 99% |

This table showcases the capabilities of related pyrrolidine-based catalysts in Michael additions.

The aldol reaction, which involves the coupling of an enolate with a carbonyl compound, is another fundamental carbon-carbon bond-forming reaction where organocatalysts derived from this compound have potential applications. The catalytic cycle typically involves the formation of a chiral enamine intermediate from a ketone donor and the pyrrolidine-based catalyst. This enamine then reacts with an aldehyde acceptor.

The stereochemical outcome of the reaction is dictated by the geometry of the enamine and the facial selectivity imposed by the chiral catalyst. Prolinamide derivatives have been successfully employed in enantioselective direct aldol reactions of aromatic aldehydes with ketones. mdpi.com The presence of additional functional groups, such as a phthalimido group, can enhance the reaction rate and enantioselectivity, even under solvent-free conditions. mdpi.com A study on bifunctional prolinamide-based organocatalysts, which combined (S)-proline with other chiral amino alcohols, demonstrated good performance in asymmetric aldol reactions conducted in water, highlighting the importance of the hydrogen-bonding network in the transition state. mdpi.com

Table 3: Performance of a Pyrrolidinyl-Tetrazole Organocatalyst in an Asymmetric Aldol Reaction rsc.org

| Aldehyde | Ketone | Solvent | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) |

| p-Nitrobenzaldehyde | Cyclohexanone | Water-Ethanol | 98:2 | 99% |

| p-Chlorobenzaldehyde | Cyclohexanone | Water-Ethanol | 97:3 | 98% |

| Benzaldehyde | Cyclohexanone | Water-Ethanol | 95:5 | 96% |

This table is based on data for a pyrrolidinyl-tetrazole derivative, illustrating the effectiveness of modified pyrrolidine catalysts in aldol reactions.

The asymmetric epoxidation of olefins is a critical transformation for the synthesis of chiral building blocks. Organocatalysis offers a metal-free alternative for this reaction. magtech.com.cn Chiral ketones and iminium salts have emerged as effective catalysts for the epoxidation of various olefins. researchgate.net The general strategy involves the in situ generation of a chiral dioxirane (B86890) or a related reactive oxygen species from an oxidant, which is then transferred to the olefin in a stereocontrolled manner.

While the direct application of this compound as a catalyst for olefin epoxidation is not well-documented in the reviewed literature, the development of pyrrolidine-based catalysts for this purpose is an active area of research. nih.gov The design of such catalysts would likely involve the incorporation of a functional group capable of activating an oxidant and facilitating the oxygen transfer to the double bond. The inherent chirality of the this compound scaffold would be key to inducing enantioselectivity in the resulting epoxide. Reviews on the topic suggest that a variety of organocatalysts, including those based on pyrrolidine structures, have been successfully employed in the asymmetric epoxidation of unfunctionalized olefins. magtech.com.cnresearchgate.net

Chemoselective Reductive Alkylation

While direct applications of this compound itself in chemoselective reductive alkylation are not extensively documented in the provided results, the broader class of chiral pyrrolidines is well-established in this area. Reductive alkylation, or reductive amination, is a powerful method for forming C-N bonds. In an organocatalytic setting, a chiral pyrrolidine derivative can condense with a carbonyl compound to form a chiral enamine or iminium ion. This intermediate then stereoselectively reacts with a nucleophile, or in the context of reductive alkylation, is reduced by a hydride source.

A related methodology involves the postsynthetic modification of peptide nucleic acids (PNAs) containing a pyrrolidine backbone. This strategy uses reductive alkylation on a solid support to attach labels to the PNA. nih.gov The process is highly efficient and compatible with various functional groups, demonstrating the chemoselectivity of the reductive alkylation reaction in a complex molecular environment. nih.gov

Transition Metal-Catalyzed Asymmetric Transformations utilizing Pyrrolidine-Based Ligands

The pyrrolidine framework is a cornerstone in the design of chiral ligands for transition metal-catalyzed reactions. By modifying the nitrogen or other positions of the this compound core, a diverse array of ligands can be synthesized, which then coordinate to metals like copper, silver, rhodium, and palladium to create highly effective and selective chiral catalysts.

Copper-Catalyzed Asymmetric Reactions

Ligands derived from chiral pyrrolidines are effective in copper-catalyzed asymmetric reactions. These reactions include conjugate additions and alkylations. For instance, copper catalysts bearing chiral phosphine (B1218219) ligands have been successfully used for the asymmetric methylation of fluoroalkylated pyruvates with dimethylzinc, yielding α-fluoroalkylated tertiary alcohols with high enantioselectivity. beilstein-journals.org The steric and electronic properties of the chiral ligand are critical in achieving high levels of stereocontrol. beilstein-journals.org

In the realm of copper-catalyzed asymmetric allylic alkylation (AAA), ligands play a crucial role in determining the reaction's success. nih.gov Although challenges such as low yields can be encountered, the optimization of ligand structure, solvent, and other reaction conditions can lead to respectable levels of enantioselectivity. nih.gov

| Reaction Type | Catalyst System | Substrate Example | Product Type | Enantioselectivity (ee) |

| Asymmetric Methylation | Cu-catalyst / Chiral Phosphine Ligand | Fluoroalkylated pyruvates | α-fluoroalkylated tertiary alcohols | Good to high |

| Asymmetric Allylic Alkylation | Cu(I) / Chiral Ligand | Racemic 3,6-dihydro-2H-pyrans | 3,6-dihydro-2H-pyran derivatives | Up to 83% |

Rhodium-Catalyzed Olefin Hydrogenation

The development of chiral phosphine ligands derived from pyrrolidine structures has been instrumental in the success of rhodium-catalyzed asymmetric hydrogenation of olefins. This is a key technology for producing enantiomerically pure compounds, including amino acid precursors. mdpi.com Ferrocene-based ligands incorporating a chiral pyrrolidine unit have demonstrated exceptional performance in the rhodium-catalyzed hydrogenation of dehydroamino acid esters and α-aryl enamides, achieving excellent enantioselectivities (up to >99.9% ee). mdpi.com The combination of planar, central, and axial chirality in these ligands contributes to their high efficiency. mdpi.com

| Substrate Type | Catalyst System | Product | Enantioselectivity (ee) |

| Dehydroamino Acid Esters | [Rh(COD)L]BF4 | α-Amino Acid Esters | Up to >99.9% |

| α-Aryl Enamides | [Rh(COD)L]BF4 | Chiral Amines | Up to 97.7% |

| 2-Pyridine Ketones | [Rh(COD)Binapine]BF4 | Chiral 2-Pyridine-aryl/alkyl alcohols | Up to 99% |

L represents a chiral ligand derived from a pyrrolidine scaffold.

Palladium-Catalyzed Asymmetric Processes

Palladium catalysis is a versatile tool for asymmetric C-C and C-N bond formation, and ligands derived from this compound are valuable in this context. Chiral P,N-ligands have been employed in palladium-catalyzed asymmetric [4+4] and [2+4] cycloadditions. nih.gov

A significant application is the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). This reaction can form various bonds enantioselectively and is tolerant of many functional groups. scispace.com Ligands derived from diphenylphosphino benzoic acid have expanded the scope of this reaction to include hard nucleophiles. scispace.com Furthermore, palladium-catalyzed carboamination reactions using chiral phosphoramidite (B1245037) ligands have been developed to synthesize enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines with up to 94% ee. nih.gov

| Reaction Type | Catalyst System | Nucleophile | Electrophile | Enantioselectivity (ee) |

| Asymmetric Carboamination | Pd-catalyst / Chiral Phosphoramidite | N-Boc-pent-4-enylamines | Alkenyl or aryl bromides | Up to 94% |

| Dynamic Kinetic Asymmetric Alkylation | Pd-catalyst / Chiral Ligand | Nitrogen heterocycles | Vinyl aziridines | High |

Chiral Ligand Design and Development

The this compound scaffold serves as a key starting material for the rational design and synthesis of novel chiral ligands. The inherent chirality of the pyrrolidine ring is transferred to the ligand structure, which in turn induces asymmetry in the catalytic transformation.

The design strategy often involves creating bidentate or multidentate ligands to achieve a more rigid and defined coordination sphere around the metal center. This can be accomplished by introducing another coordinating group, such as a phosphine, an amine, or an oxygen-containing functionality, onto the pyrrolidine framework. For example, the synthesis of spirocyclic amino-phosphine oxides with a P-stereogenic center has been achieved through a palladium-catalyzed cross-coupling reaction, creating a new class of chiral ligands. Natural products can also inspire ligand design; for instance, the alkaloid aloperine (B1664794) has been used as a chiral skeleton to develop new 1,3-diamine ligands for palladium-catalyzed asymmetric reactions. chemrxiv.org

The introduction of a fluorophenyl group, as in this compound, is a deliberate design choice. The fluorine atom can modulate the ligand's electronic properties through inductive effects and may participate in non-covalent interactions within the catalyst-substrate complex, influencing both reactivity and stereoselectivity. nih.gov The development of libraries of ligands with systematic variations allows for the fine-tuning of the catalyst's performance for a specific reaction. nih.gov

Design Principles for Pyrrolidine-Derived Chiral Ligands

The design of effective chiral ligands from pyrrolidine-based scaffolds, such as this compound, is guided by several key principles aimed at creating a well-defined and influential chiral environment around a metal center. oup.com One of the foundational concepts in chiral ligand design has been the principle of C2 symmetry. nih.gov C2-symmetric ligands possess a twofold rotational axis of symmetry, which can reduce the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivities. nih.gov Many successful pyrrolidine-based ligands, such as those derived from proline, adhere to this design principle. researchgate.net

However, there is a growing recognition that non-symmetrical ligands, which possess electronically and sterically distinct coordinating units, can offer superior enantiocontrol in certain reactions. nih.gov This is because the intermediates in many catalytic cycles are themselves non-symmetrical. nih.gov The this compound scaffold is particularly well-suited for the development of such non-symmetrical P,N-ligands, where the pyrrolidine nitrogen and an appended phosphine group create a electronically divergent coordination sphere.

The modularity of the pyrrolidine scaffold is another crucial design element. nih.gov The ability to readily modify substituents at various positions on the pyrrolidine ring allows for the fine-tuning of the ligand's steric and electronic properties. This modular approach enables the optimization of a ligand for a specific substrate and reaction, enhancing both catalytic activity and enantioselectivity. nih.gov

Synthesis of Pyrrolidine-Substituted Ferrocene-Derived Ligands

A significant application of chiral pyrrolidines is in the synthesis of ferrocene-based ligands, which have demonstrated exceptional performance in a range of enantioselective transformations. The synthesis of these ligands often involves the strategic combination of planar chirality, introduced by the substituted ferrocene (B1249389) core, with the central chirality of the pyrrolidine ring.

A notable example is the development of a series of chiral pyrrolidine-substituted ferrocene-derived ligands for rhodium-catalyzed asymmetric hydrogenation. The synthesis of these ligands showcases a multi-step approach that leverages the reactivity of both the ferrocene and pyrrolidine moieties. The resulting ligands, which incorporate a phosphine and a phosphoramidite group, possess planar, central, and axial chirality.

In rhodium-catalyzed asymmetric hydrogenation of various olefins, these ferrocene-pyrrolidine hybrid ligands have demonstrated high efficiency. For instance, in the hydrogenation of dehydroamino acid esters and α-aryl enamides, excellent conversions and high enantioselectivities have been achieved. The modular nature of the synthesis allows for the creation of a library of ligands with varying steric and electronic properties, facilitating the optimization of the catalyst for different substrates.

Exploration of Phosphine and Bidentate Phosphine Ligands with Pyrrolidine Scaffolds

The pyrrolidine scaffold has been extensively utilized in the development of a diverse array of phosphine and bidentate phosphine ligands. researchgate.net These ligands are pivotal in a multitude of metal-catalyzed asymmetric reactions. nih.gov Chiral phosphine ligands are broadly categorized into those with backbone chirality and those that are P-chirogenic, possessing a stereogenic phosphorus center. nih.gov The pyrrolidine ring can serve as a chiral backbone to influence the stereochemical outcome of a reaction.

A straightforward and flexible method for preparing pyrrolidine-based phosphine ligands involves a diastereoselective allylation of a phenylglycinol-derived imine, followed by a cyclization step. researchgate.net This approach allows for the introduction of a phosphine moiety at either the 1- or 2-position of the pyrrolidine ring, leading to a variety of P,N-ligands. researchgate.net These ligands have been successfully applied in asymmetric allylic alkylation reactions, achieving good enantioselectivities. researchgate.net

The development of P-chirogenic phosphine ligands based on the pyrrolidine framework represents another important direction. The synthesis of these ligands often utilizes phosphine-boranes as key intermediates, which allows for the stereospecific creation of the chiral phosphorus center. nih.gov These conformationally rigid and electron-rich P-chiral phosphine ligands have shown exceptional enantioselectivity and high catalytic activity in various transition-metal-catalyzed reactions, including asymmetric hydrogenation. nih.gov

The modular design of these ligands, where the substituents on both the pyrrolidine ring and the phosphorus atom can be systematically varied, is a key advantage. This allows for the creation of a diverse library of ligands that can be screened for optimal performance in a specific catalytic transformation. The combination of the rigid pyrrolidine scaffold with the tailored electronic and steric properties of the phosphine substituents is a powerful strategy for the development of highly effective chiral catalysts.

Impact of Fluorine Substitution on Ligand Performance

The introduction of fluorine into a chiral ligand can have a profound impact on its catalytic performance, influencing both the steric and electronic properties of the catalyst. rsc.org The fluorine atom in this compound is strategically positioned to exert significant electronic effects on the resulting ligand and its metal complexes. rsc.org

Electronic Effects:

Steric and Conformational Effects:

While the van der Waals radius of fluorine is only slightly larger than that of hydrogen, the substitution of hydrogen with fluorine can lead to significant conformational changes in a molecule. rsc.org This is due to the so-called "gauche effect," where the presence of a fluorine atom can favor a gauche conformation due to hyperconjugative interactions. acs.org In the context of a chiral ligand, these conformational preferences can translate into a more rigid and well-defined chiral pocket around the metal center, leading to improved enantioselectivity. The fluorine atom can also participate in non-covalent interactions, such as C-H···F interactions, which can further influence the geometry of the transition state and the stereochemical outcome of the reaction. researchgate.netnih.gov

The strategic placement of the fluorine atom in this compound provides a powerful tool for fine-tuning the properties of the resulting chiral ligands. The combination of its electronic and steric effects can lead to catalysts with enhanced activity, stability, and enantioselectivity, making this fluorinated pyrrolidine a valuable building block in the design of next-generation asymmetric catalysts.

Mechanistic Investigations and Theoretical Studies of S 2 2 Fluorophenyl Pyrrolidine Systems

Computational Chemistry Approaches (Density Functional Theory, Quantum Mechanics)

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of organocatalytic reactions involving diarylprolinol ether catalysts. acs.orgnih.gov Density Functional Theory (DFT) is the most prominent method applied to these systems, providing deep insights into the structure, stability, and reactivity of crucial intermediates like enamines and iminium ions. acs.orgnih.gov

Researchers employ DFT calculations to:

Optimize Geometries: Determine the low-energy three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate Energies: Establish the relative stabilities of different conformers of the catalyst-substrate complexes and the energy barriers of reaction steps. This is vital for predicting reaction pathways and stereochemical outcomes. nih.gov

Analyze Transition States (TS): Investigate the geometry of transition states to understand the specific interactions that lead to stereoinduction. The TS for the α-amination of an aldehyde, for instance, has been calculated to explain the stereoselection. nih.gov

Due to the size and flexibility of diarylprolinol silyl (B83357) ether systems, a multi-step computational strategy is often employed. This can involve initial conformational searches using molecular mechanics (force fields), followed by higher-level calculations like DFT or hybrid ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) methods on the most promising low-energy structures. rsc.org This tiered approach balances computational cost with accuracy, allowing for a thorough screening of the complex potential energy surface. rsc.org

Elucidation of Reaction Mechanisms in Pyrrolidine-Catalyzed Processes

(S)-2-(Arylmethyl)pyrrolidine derivatives, often referred to as Hayashi-Jørgensen catalysts, are celebrated for their versatility, operating through two primary modes of activation: enamine catalysis and iminium ion catalysis. nobelprize.orgchem-station.comacs.org This dual reactivity allows for the functionalization of aldehydes and ketones at various positions with a wide range of electrophiles and nucleophiles. acs.orgnih.gov

The catalytic cycle begins with the condensation of the secondary amine of the pyrrolidine (B122466) catalyst with a carbonyl compound.

Enamine Formation: When reacted with a saturated aldehyde or ketone, the catalyst forms a nucleophilic enamine intermediate. nobelprize.org This process, classified as HOMO-raising activation, increases the energy of the highest occupied molecular orbital (HOMO), making the α-carbon of the original carbonyl compound nucleophilic and ready to attack an electrophile. acs.orgnih.gov DFT studies have focused on the different possible conformers of these enamines (e.g., E vs. Z double bonds, and syn vs. anti orientation relative to the pyrrolidine ring), finding that the E-anti and E-syn conformers are often close in energy. nih.gov

Iminium Ion Formation: When reacted with an α,β-unsaturated aldehyde, the catalyst forms a positively charged iminium ion . nobelprize.org This is a LUMO-lowering activation, which decreases the energy of the lowest unoccupied molecular orbital (LUMO), activating the substrate for nucleophilic attack, typically at the β-position. acs.orgnih.govacs.org Immobilized diarylprolinol silyl ether catalysts have proven highly effective in promoting reactions via this iminium activation pathway. organic-chemistry.orgnih.gov

The ability to control which intermediate is formed and reacts is crucial for achieving high selectivity in these catalytic systems. acs.orgnih.gov

The C-C bond-forming step is the core of the transformation where the new stereocenter is often generated. In enamine catalysis, the nucleophilic enamine attacks an electrophile. In iminium ion catalysis, a nucleophile adds to the electrophilic β-carbon of the activated substrate. nobelprize.orgacs.org

Computational studies have been pivotal in mapping the geometries of the key intermediates and transition states. The diarylprolinol silyl ether framework creates a well-defined chiral pocket around the reactive center.

The primary intermediates are the syn and anti conformers of the enamine. nih.gov The bulky diaryl(silyl)oxymethyl substituent on the pyrrolidine ring effectively blocks one face of the enamine's double bond. This steric shielding forces the incoming electrophile to approach from the more accessible face, thereby controlling the stereochemistry of the product. nih.gov

For example, in a photocatalytic route to 1,4-dicarbonyls, DFT calculations showed that the stereoselectivity is determined in the radical addition step. rsc.org The transition state leading to the major product involves an EE conformation of the iminium intermediate, whereas the transition state for the minor product is forced into a higher-energy EZ conformation to avoid steric clash, thus explaining the observed enantiomeric excess. rsc.orgrsc.org

Table 1: Key Intermediates in Diarylprolinol Ether Catalysis This table is interactive. Click on the headers to sort.

| Intermediate | Activation Mode | Description | Role in Catalysis |

|---|---|---|---|

| Enamine | HOMO-Raising | Formed from the catalyst and a saturated aldehyde/ketone. The α-carbon is nucleophilic. | Reacts with electrophiles (e.g., in alkylations, aldol (B89426) reactions). nobelprize.orgacs.org |

| Iminium Ion | LUMO-Lowering | Formed from the catalyst and an α,β-unsaturated aldehyde. The β-carbon is electrophilic. | Reacts with nucleophiles (e.g., in Michael additions). nobelprize.orgacs.org |

| Dienamine | HOMO-Raising | Formed from the catalyst and an α,β-unsaturated aldehyde. The γ-carbon is nucleophilic. | Reacts with electrophiles in Diels-Alder type reactions. acs.org |

| Trienamine | HOMO-Raising | Formed from the catalyst and a 2,4-dienal. The ε-position can be functionalized. | Participates in remote functionalization cascade reactions. acs.org |

Origins of Stereoselectivity in Asymmetric Reactions

The remarkable success of (S)-2-(arylmethyl)pyrrolidine catalysts lies in their ability to create a highly organized and predictable chiral environment for the reaction, leading to excellent enantioselectivity.

The prevailing stereochemical model for catalysis with diarylprolinol silyl ethers is based on steric shielding. After the formation of the enamine or iminium ion intermediate, the bulky diaryl(silyl)oxymethyl group attached to the C2 position of the pyrrolidine ring effectively blocks one of the two faces of the reactive π-system. nih.gov

Key aspects of the stereochemical model:

Intermediate Conformation: The enamine intermediate predominantly exists in two key low-energy conformations: syn and anti, with respect to the orientation of the double bond and the bulky group on the pyrrolidine ring. nih.gov

Facial Shielding: The large diarylmethyl group acts as a steric shield, directing the incoming reagent (electrophile for an enamine, nucleophile for an iminium ion) to the opposite, less-hindered face. nih.gov

Transition State Control: The enantioselectivity of the reaction is determined by the energy difference between the diastereomeric transition states. Calculations for the α-fluorination of aldehydes with N-fluorobenzenesulfonimide (NFSI) showed that the favored reaction path proceeds through the anti-enamine intermediate attacking the electrophile from its less-shielded face. nih.gov

This model has been successfully applied to a wide variety of transformations, including Michael additions, Diels-Alder reactions, and α-functionalizations, allowing for accurate prediction of the absolute configuration of the product. acs.orgorganic-chemistry.org

Table 2: Computational Findings on Stereoselectivity This table is interactive. You can filter the data by entering text in the search box.

| Reaction Type | Catalyst System | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| α-Fluorination | TMS-protected prolinol | DFT | Enantioselectivity depends on the syn/anti orientation of the enamine C=C bond. The favored TS comes from the anti-conformer. | nih.gov |

| Radical Addition | Diarylprolinol silyl ether | Force Field, DFT, ONIOM | The stable transition state adopts the EE conformation of the ground state iminium, while the disfavored TS is forced into an EZ geometry. | rsc.orgrsc.org |

| Conjugate Addition | Diarylprolinol ether | Not specified (Mechanistic Study) | Stereochemical outcome can be controlled by downstream intermediates (Curtin-Hammett kinetics), not just the C-C bond forming step. | nih.gov |

| Diels-Alder | Diarylprolinol silyl ether | Not specified (Experimental) | Catalyst controls exo-selectivity and high enantioselectivity through iminium ion activation. | organic-chemistry.org |

Noncovalent Interaction (NCI) Analysis for Stereocontrol

Noncovalent interaction (NCI) analysis is a computational tool used to identify and visualize weak, noncovalent interactions within molecules. These interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure and reactivity of molecules, including the stereocontrol observed in chemical reactions.

In the context of (S)-2-(2-Fluorophenyl)pyrrolidine and its derivatives, NCI analysis helps to understand how the spatial arrangement of atoms influences the outcome of stereoselective reactions. The NCI index, derived from the electron density and its derivatives, allows for the visualization of regions where noncovalent interactions are significant. nih.govjussieu.fr These interactions are often depicted as surfaces, where different colors represent the type and strength of the interaction. For example, blue surfaces typically indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. nih.gov

By analyzing the NCI plots of transition states in reactions catalyzed by this compound-based systems, researchers can gain insights into the specific interactions that stabilize one stereoisomeric pathway over another. The shape and location of the NCI surfaces can reveal subtle attractive or repulsive forces that guide the approach of reactants and dictate the stereochemical outcome. nih.govjussieu.fr For instance, an attractive interaction between a specific hydrogen atom on the catalyst and an atom on the substrate can lock the transition state into a conformation that leads to the formation of a particular stereoisomer. Conversely, a repulsive steric interaction can destabilize a competing reaction pathway.

The application of NCI analysis can be particularly insightful in fluctuating environments, such as in solution, where the geometry of molecules is not static. An averaged NCI (aNCI) approach can be used to characterize the average strength and fluctuations of noncovalent interactions, providing a more realistic picture of the forces at play in a dynamic system. nih.gov This allows for the identification of key, persistent interactions that are responsible for stereocontrol, even in the presence of thermal motion. nih.gov

Influence of Hydrogen Bonding, Steric Effects, and Electronic Factors

The stereochemical outcomes of reactions involving this compound are governed by a delicate interplay of hydrogen bonding, steric effects, and electronic factors. These elements work in concert to create a chiral environment that favors the formation of one enantiomer or diastereomer over others.

Hydrogen Bonding: Hydrogen bonding is a critical noncovalent interaction that plays a significant role in organizing the transition state assembly in many organocatalyzed reactions. In systems derived from this compound, such as those incorporating urea, thiourea, or squaramide moieties, the catalyst can act as a hydrogen-bond donor. nih.gov These hydrogen bonds can activate the electrophile and orient the nucleophile, thereby controlling the facial selectivity of the attack. For example, intramolecular hydrogen bonding can lead to steric shielding effects, directing the course of a reaction to a specific site on a molecule. nih.gov

Steric Effects: The bulky 2-fluorophenyl group, along with the pyrrolidine ring, creates a defined steric environment around the catalytic site. This steric hindrance can prevent the approach of reactants from certain directions, thus favoring pathways that minimize steric clashes. The concept of steric shielding, where a part of the catalyst physically blocks a particular reaction trajectory, is a key factor in achieving high enantioselectivity. nih.gov The size and conformation of the substituents on the pyrrolidine ring and the aryl group can be tuned to optimize these steric interactions for a specific transformation.

Molecular Electronic Structure and Reactivity Analyses

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net

For this compound, FMO analysis can provide insights into its behavior in chemical reactions. The HOMO represents the orbital most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). libretexts.org The energies and spatial distributions of these orbitals determine how the molecule will interact with other reactants.

In a typical reaction, the interaction between the HOMO of one molecule and the LUMO of another is the most significant contributor to the stabilization of the transition state. wikipedia.org By examining the shapes and symmetries of the HOMO and LUMO of this compound and its reaction partners, one can predict the feasibility and stereochemical outcome of a reaction. For instance, in cycloaddition reactions, the overlap between the frontier orbitals of the diene and dienophile determines whether the reaction is allowed and which stereoisomer is favored. wikipedia.org

The table below presents hypothetical FMO data for this compound, which would be obtained from quantum chemical calculations.

| Orbital | Energy (eV) | Description |

| LUMO+1 | 1.2 | Higher energy unoccupied orbital |

| LUMO | 0.5 | Lowest unoccupied molecular orbital, indicating electrophilic sites. |

| HOMO | -5.8 | Highest occupied molecular orbital, indicating nucleophilic sites. |

| HOMO-1 | -6.5 | Lower energy occupied orbital |

Note: The energy values are illustrative and would need to be calculated using appropriate computational methods.

The energy gap (E_LUMO - E_HOMO) is a key parameter; a smaller gap generally implies higher reactivity. researchgate.net FMO analysis is also instrumental in understanding the selectivity in reactions where multiple outcomes are possible, such as in halogenation versus hydroxylation reactions catalyzed by certain enzymes. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. uni-muenchen.dewisc.edu This analysis provides valuable information about charge distribution, hybridization, and intermolecular and intramolecular interactions.

For this compound, NBO analysis can elucidate the nature of its chemical bonds and the distribution of electron density. It allows for the quantification of the polarity of bonds, such as the C-F and C-N bonds, and the hybridization of atomic orbitals involved in these bonds. youtube.com A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with these interactions provides a measure of their significance.

The table below illustrates the type of information that can be obtained from an NBO analysis for a specific interaction within the this compound system.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | σ* (C-F) | 1.5 |

| σ (C-H) | σ* (C-N) | 2.3 |

Note: LP denotes a lone pair, and σ* denotes an anti-bonding orbital. The values are for illustrative purposes.

This data can reveal, for example, the extent of electron donation from the nitrogen lone pair into adjacent anti-bonding orbitals, which can affect the basicity of the nitrogen atom and its ability to participate in hydrogen bonding.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP at a given point in space represents the electrostatic force that would be exerted on a positive test charge. uni-muenchen.de By mapping the MEP onto the electron density surface of a molecule, one can identify regions of positive and negative electrostatic potential.

For this compound, an MEP map would reveal the electron-rich and electron-deficient regions of the molecule. Typically, a color scale is used to represent the MEP values, where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Intermediate potentials are represented by other colors such as yellow and green.

The MEP map of this compound would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. The fluorine atom, being highly electronegative, would also create a region of negative potential. Conversely, the hydrogen atoms attached to the pyrrolidine ring would exhibit positive potential.

This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will orient itself when approaching a substrate or another reactant. researchgate.net For example, in a catalytically active derivative of this compound, the MEP map can highlight the regions responsible for binding and activating the substrate.

The following table provides a hypothetical interpretation of an MEP map for this compound.

| Molecular Region | MEP Color | Predicted Reactivity |

| Nitrogen Lone Pair | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Aromatic Ring (Fluorine side) | Orange/Yellow | Moderate electron density |

| Pyrrolidine C-H bonds | Green/Blue | Sites for nucleophilic attack (less likely) |

Tautomeric Equilibria and Isomer Energetics

Tautomers are isomers of a molecule that can interconvert through the migration of a proton, a phenomenon known as tautomerism. semanticscholar.org While this compound itself does not have common tautomeric forms, its derivatives, particularly those used in catalysis or those that can be formed in reactions, may exhibit tautomerism. For example, if a derivative contains a keto-enol or an imine-enamine system, it could exist as a mixture of tautomers in equilibrium. nih.gov

Theoretical calculations are a powerful tool for studying tautomeric equilibria and the relative energies of different isomers. acs.orgnih.gov By calculating the Gibbs free energy of each tautomer and the transition state connecting them, one can determine the equilibrium constant and the rate of interconversion. nih.gov These calculations can be performed in the gas phase or in solution, using continuum solvent models to account for the effect of the solvent on the relative stabilities of the tautomers. nih.gov

The relative energies of different isomers, including constitutional isomers and stereoisomers, are also crucial for understanding the thermodynamics of a reaction. Computational methods can be used to predict which isomer is the most stable and to what extent it is favored at equilibrium. nih.gov This information is vital for designing synthetic routes that lead to the desired product with high selectivity.

For a hypothetical derivative of this compound that exhibits tautomerism, the following table illustrates the kind of energetic data that could be obtained from theoretical calculations.

| Tautomer/Isomer | Relative Energy (kcal/mol) | Solvent |

| Keto Form | 0.0 | Gas Phase |

| Enol Form | 2.5 | Gas Phase |

| Keto Form | 0.0 | Ethanol |

| Enol Form | 1.8 | Ethanol |

Note: The values are illustrative and demonstrate that the relative stability of tautomers can be solvent-dependent.

Understanding the energetics of tautomeric equilibria and isomerism is essential for interpreting experimental results and for predicting the behavior of this compound-based systems in chemical reactions.

Structure Activity Relationship Sar Studies in Fluorinated Pyrrolidine Chemical Systems

Influence of Fluorine Atom Position and Stereochemistry on Chemical Reactivity and Selectivity

The introduction of fluorine into the pyrrolidine (B122466) scaffold, whether on the aryl ring or the pyrrolidine ring itself, has significant stereoelectronic consequences that dictate the molecule's three-dimensional structure and subsequent reactivity. beilstein-journals.orgresearchgate.net The position and stereochemistry of the fluorine atom are paramount in controlling these effects.

It is well-established that the presence of fluorine can significantly influence the stereochemical behavior of a molecule. beilstein-journals.orgresearchgate.net This, in turn, impacts properties like polarity and intermolecular interactions. beilstein-journals.orgresearchgate.net The five-membered pyrrolidine ring is conformationally flexible, often described as having a "pseudorotation" circuit. nih.gov The placement of substituents can lock the ring into a preferred conformation, known as puckering. nih.gov Fluorine, with its high electronegativity, exerts powerful inductive and stereoelectronic effects that control this puckering. beilstein-journals.orgresearchgate.netnih.gov

For instance, studies on 3-fluoropyrrolidines and fluoroprolines demonstrate that the stereochemistry of the fluorine-bearing carbon atom dictates the conformational preference of the ring. beilstein-journals.orgresearchgate.net This is often governed by the "gauche effect," where a conformation with the fluorine atom and an adjacent electron-withdrawing group (like the pyrrolidine nitrogen) in a gauche orientation is favored. beilstein-journals.orgresearchgate.net In difluorinated pyrrolidines, a generalized anomeric effect, resulting from electron delocalization from the nitrogen lone pair to the antibonding orbital of the carbon-fluorine bond (nN →σ*CF), can impart a strong conformational bias, often overshadowing other effects. researchgate.net

The stereogenicity of the carbons in the pyrrolidine ring is a critical feature, and the specific spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The reactivity of monofluorinated alkyl groups can be influenced by their susceptibility to nucleophilic displacement, although this is less of a concern for gem-difluoroalkyl and trifluoromethyl groups due to the destabilizing effect of additional fluorine atoms on the transition state. acs.org

Impact of Aryl and Heteroaromatic Substituents on Catalytic Performance and Molecular Interactions

The nature of the aryl or heteroaromatic substituent at the 2-position of the pyrrolidine ring is a crucial determinant of the compound's performance in applications such as asymmetric catalysis and its interaction with biological targets. nih.govnih.gov

In hydrogen bond-based organocatalysis, aryl pyrrolidine-substituted catalysts rely on a network of noncovalent interactions to achieve enantioselectivity. nih.gov Data-driven studies have revealed that increasing the steric size of the aryl substituent on the pyrrolidine catalyst can have a beneficial effect on selectivity. nih.gov This is attributed to the creation of a more defined catalytic pocket. nih.gov The electronic properties of the aryl ring also play a significant role. In palladium-catalyzed C–H arylation reactions, competition experiments showed a faster reaction with more electron-rich aryl iodides, indicating that such substituents facilitate the oxidative addition step. acs.org

The position of substituents on the aryl ring is also critical. SAR studies on a series of 2-aryl-2-(pyridin-2-yl)acetamides, investigated for anticonvulsant activity, showed that the highest activity resides in unsubstituted phenyl derivatives or compounds with substituents at the ortho- and meta- positions of the phenyl ring. nih.gov Furthermore, the introduction of heteroaromatic rings, such as pyridine, is a common strategy in drug design to modulate properties like solubility and hydrogen bonding capabilities. nih.govmdpi.com The α-aryl-substituted pyrrolidine moiety is a common scaffold found in many natural alkaloids with significant biological activity, including effects on the nervous system. rsc.org

| Catalyst/Compound Class | Aryl/Heteroaromatic Substituent Feature | Observed Impact | Reference |

|---|---|---|---|

| Aryl Pyrrolidine HBD Catalysts | Increased steric size of aryl group | Beneficial for enantioselectivity | nih.gov |

| Pyrrolidines in Pd-catalyzed Arylation | Electron-rich aryl groups | Faster reaction rates | acs.org |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Ortho- and meta- substitution on phenyl ring | Highest anticonvulsant activity | nih.gov |

| Pyrrolidine Alkaloids | Simple arylation (e.g., Nicotine) | Strong bioactivity | rsc.org |

Role of Pyrrolidine Ring Substituents in Modulating Chemical Functionality

Substituents placed directly on the pyrrolidine ring can modulate the scaffold's chemical functionality by altering its conformational and electronic properties. nih.govnih.gov While substituents at the C-2 position, like the aryl group, often define the primary interactions, substituents at other positions, such as C-3 and C-4, can fine-tune the compound's behavior. nih.gov

For example, substituents at the C-4 position can significantly affect the puckering of the ring, similar to the effect of fluorine. nih.gov Methyl substitution at the α-position of the aryl pyrrolidine has been shown to impose conformational restrictions that can enhance reactivity and enantioselectivity in certain catalytic contexts. nih.gov The basicity of the pyrrolidine nitrogen, a key factor in its role as a catalyst and in its interactions as a drug, is strongly influenced by substituents on the ring, with charged substituents having a particularly strong effect. nih.gov The versatility of the pyrrolidine scaffold is largely due to the ability to functionalize it at various positions, enabling the creation of diverse derivatives with distinct biological profiles. ontosight.ai

| Pyrrolidine Ring Position | Substituent Type | Effect on Chemical Functionality | Reference |

|---|---|---|---|

| C-2 | Charged substituents | Strongly affects basicity of the nitrogen | nih.gov |

| α-position (relative to aryl group) | Methyl group | Imposes conformational restrictions, enhancing reactivity and enantioselectivity | nih.gov |

| C-4 | General substituents (e.g., alkyl, fluorine) | Influences the puckering of the ring | nih.gov |

Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogues in Research Applications

Direct comparison between fluorinated and non-fluorinated pyrrolidine analogues consistently reveals the profound impact of fluorination. The introduction of fluorine is a widely used strategy in medicinal chemistry to improve potency, permeability, and metabolic stability. acs.org

A systematic study of fluorinated saturated heterocyclic amines, including pyrrolidines, demonstrated that fluorination significantly alters key physicochemical properties. researchgate.netnih.gov Amine basicity (pKa) was observed to change in a predictable manner depending on the fluorination pattern, while effects on lipophilicity (LogP) and aqueous solubility were more complex, depending on the fluorine position, ring size, and conformation. nih.govresearchgate.net

In a striking example, the β-fluorination of peripheral pyrrolidines attached to an acridine (B1665455) ligand designed to bind G-quadruplex DNA was compared to its non-fluorinated counterpart. nih.gov X-ray crystallography revealed that the incorporation of the C-F bond led to a distinctly different pyrrolidine ring conformation and an altered binding mode, which involved a reversal of the pyrrolidinium (B1226570) N(+)-H orientation. nih.gov This highlights how a seemingly minor change—the addition of fluorine—can fundamentally alter molecular recognition.

In the field of organocatalysis, fluorination has also proven beneficial. The synthesis of proline-based fluorinated dipeptides for asymmetric aldol (B89426) reactions showed that both the amide and the fluorine moieties were essential to achieve good catalytic results, underscoring the advantageous role of fluorine in the catalyst's transition state structure. nih.gov

| Compound Pair | Application | Key Difference upon Fluorination | Reference |

|---|---|---|---|

| Acridine-pyrrolidine ligand vs. β-fluorinated analogue | G-quadruplex DNA binding | Altered pyrrolidine ring conformation and a completely different binding mode. | nih.gov |

| Proline-based dipeptide catalysts vs. fluorinated analogues | Asymmetric aldol reaction | Fluorine moiety was found to be essential for good catalytic performance. | nih.gov |

| Saturated heterocyclic amines vs. fluorinated analogues | General drug discovery | Systematic changes in basicity (pKa) and complex effects on lipophilicity (LogP). | researchgate.netnih.gov |

Advanced Analytical Characterization in S 2 2 Fluorophenyl Pyrrolidine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to verifying the molecular structure of (S)-2-(2-Fluorophenyl)pyrrolidine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic framework, confirm the presence of specific functional groups, and ascertain its exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's connectivity and spatial arrangement can be constructed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the protons on the pyrrolidine (B122466) ring and the 2-fluorophenyl group. The aromatic protons typically appear as complex multiplets in the downfield region (approx. 7.0-7.5 ppm). The proton at the chiral center (C2 of the pyrrolidine ring) is expected to be a multiplet due to coupling with adjacent methylene (B1212753) protons. The pyrrolidine ring protons would appear more upfield, with their chemical shifts and splitting patterns revealing their diastereotopic nature.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show distinct signals for each carbon. The carbon atom bonded to fluorine (C2' of the phenyl ring) will appear as a doublet due to ¹JCF coupling, a characteristic feature confirming the fluorine's position. The chemical shifts of the pyrrolidine carbons provide further structural confirmation. rsc.org

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the spectrum would show a single resonance for the fluorine atom on the phenyl ring. Its chemical shift provides information about the electronic environment of the fluorine atom. rsc.org The coupling of the ¹⁹F nucleus to nearby protons (¹H-¹⁹F coupling) can also be observed in high-resolution ¹H NMR spectra, further confirming the structure.

Table 1: Predicted NMR Data for this compound Data extrapolated from structurally similar compounds.

| Analysis | Predicted Chemical Shift (ppm) | Description |

| ¹H NMR | ~7.0-7.5 | Multiplets, Aromatic protons (C₆H₄F) |

| ~4.5-4.9 | Multiplet, CH at the chiral center (C2-H) | |

| ~3.0-3.5 | Multiplets, CH₂ adjacent to Nitrogen (C5-H₂) | |

| ~1.8-2.4 | Multiplets, Remaining CH₂ of pyrrolidine (C3-H₂, C4-H₂) | |

| ~1.5-2.0 | Broad singlet, NH proton | |

| ¹³C NMR | ~160 (d, ¹JCF ≈ 245 Hz) | C-F carbon on the aromatic ring |

| ~115-130 | Aromatic carbons | |

| ~60-65 | Chiral carbon (C2) | |

| ~47-50 | CH₂ adjacent to Nitrogen (C5) | |

| ~25-35 | Remaining CH₂ of pyrrolidine (C3, C4) | |

| ¹⁹F NMR | ~ -110 to -120 | Singlet or multiplet (vs. CFCl₃) |

| d = doublet |

Infrared (IR) Spectroscopy (FT-IR, ATR-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands. A notable feature would be the N-H stretching vibration of the secondary amine in the pyrrolidine ring, typically appearing as a moderate band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching appears just below this value. The C-F bond stretch gives a strong absorption in the 1100-1250 cm⁻¹ region. rsc.org Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound Data based on typical functional group frequencies and analysis of similar compounds. rsc.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1180 - 1280 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, valuable structural information. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. rsc.org

For this compound (C₁₀H₁₂FN), the expected exact mass for the protonated molecule [M+H]⁺ is approximately 166.1032 Da. HRMS analysis is critical to confirm this elemental composition.

The fragmentation pattern in MS provides a fingerprint of the molecule. Common fragmentation pathways for this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of the fluorophenyl group or cleavage of the pyrrolidine ring. A prominent fragment would be the fluorophenyl cation (m/z 95). Another key fragmentation involves the cleavage of the C-C bond between the two rings, leading to a pyrrolidinyl-methyl cation or related fragments. The study of fragmentation patterns of similar α-pyrrolidinophenone structures shows that loss of the pyrrolidine moiety is a dominant pathway. wvu.eduwvu.edu

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity and, crucially for chiral molecules, the enantiomeric excess of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for definitive identification of impurities. For a typical GC analysis, the compound would be dissolved in a suitable solvent and injected into the instrument. The separation would occur on a capillary column with a non-polar or medium-polarity stationary phase. The retention time is a characteristic property of the compound under specific GC conditions.

Table 3: Typical Gas Chromatography (GC) Method Parameters

| Parameter | Condition |

| Column | Capillary, e.g., DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 80°C, ramp at 10-20°C/min to 280°C, hold for 5-10 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | FID or MS |

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. This is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times.

The development of a chiral HPLC method involves screening various CSPs and mobile phases. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, Chiralcel® OJ-H), are highly effective for separating a wide range of chiral compounds, including amines. nih.govmdpi.com The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape and reduce tailing for basic analytes. The separation of the (S) and (R) enantiomers allows for the precise quantification of the enantiomeric excess by comparing the peak areas of the two signals.

Table 4: Illustrative Chiral HPLC Method Parameters Based on methods for structurally related compounds. rsc.org

| Parameter | Condition |

| Column | Chiralcel® OJ-H or Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (e.g., 95:5 v/v) + 0.1% Diethylamine (DEA) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 20 - 25 °C |

| Detection | UV at 254 nm or 260 nm |

| Expected Result | Baseline separation of (S) and (R) enantiomer peaks |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(2-Fluorophenyl)pyrrolidine, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic asymmetric hydrogenation. For enantiomeric purity, chiral resolution techniques like chiral HPLC or enzymatic kinetic resolution are critical. Use chiral auxiliaries (e.g., Evans oxazolidinones) during synthesis to control stereochemistry. Post-synthesis, validate purity using polarimetry and circular dichroism (CD) spectroscopy .

Q. How should researchers characterize the structural and optical properties of this compound?

- Methodology : Employ NMR (¹H/¹³C, 2D-COSY) to confirm the pyrrolidine ring and fluorophenyl substituent. X-ray crystallography (if crystalline) resolves absolute configuration. For optical activity, measure specific rotation ([α]D) and compare with literature values. Fluorine-19 NMR aids in verifying substituent position .

Q. What storage conditions optimize stability for this compound in laboratory settings?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess decomposition pathways. Monitor via HPLC-MS for degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives targeting neurological receptors?

- Methodology : Synthesize analogs with variations in fluorophenyl position (e.g., para/meta substituents) or pyrrolidine ring modifications (e.g., N-alkylation). Test binding affinity via radioligand assays (e.g., σ1 receptor binding). Compare with enantiomers (e.g., R-configuration) to isolate stereospecific effects .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodology : Use density functional theory (DFT) to calculate logP and pKa. Molecular dynamics simulations model blood-brain barrier permeability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and CYP450 interactions. Validate with in vitro hepatocyte assays .

Q. How should contradictory data on the compound’s metabolic pathways be resolved?

- Methodology : Replicate studies using isotopically labeled (¹⁴C) compound in hepatocyte incubations. Compare LC-MS/MS metabolite profiles across species (e.g., human vs. rat microsomes). Apply kinetic isotope effect (KIE) analysis to identify rate-limiting enzymatic steps .

Q. What strategies mitigate racemization during scale-up synthesis of this compound?

- Methodology : Optimize reaction temperature (<0°C) and pH (neutral) to minimize base-catalyzed racemization. Use non-polar solvents (e.g., hexane) to stabilize the transition state. Monitor enantiomeric excess (ee) in real-time via inline FTIR or Raman spectroscopy .

Q. How can researchers design assays to evaluate the compound’s potential neurotoxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.